molecular formula C12H15ClN2O5S B2726167 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid CAS No. 1008675-36-2

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid

Cat. No.: B2726167
CAS No.: 1008675-36-2
M. Wt: 334.77
InChI Key: QHUHRLXGZMYZIF-UHFFFAOYSA-N
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Description

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid is a propanoic acid derivative featuring a formamido group (-NHCO-) linked to a 2-chloro-5-(dimethylsulfamoyl)phenyl substituent. Its molecular formula is estimated as C₁₂H₁₄ClN₂O₄S, with a molecular weight of ~317.75 g/mol (calculated). Notably, commercial availability of this compound has been discontinued across multiple suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name

2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHRLXGZMYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of the dimethylsulfamoyl group. The formamido group is then added through a formylation reaction, and the final step involves the attachment of the propanoic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Functional Groups Substituents Molecular Weight (g/mol) Availability Notes
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid (Target) Formamido (-NHCO-), Cl, dimethylsulfamoyl Cl at position 2; dimethylsulfamoyl at position 5 ~317.75 Discontinued Potential enzyme inhibitor; limited supply
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid () Ether (-O-), Cl, dimethylsulfamoyl Cl at position 4; dimethylsulfamoyl at position 2 307.75 Available Higher polarity due to ether linkage
(2S)-2-({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid () Sulfonamido (-SO₂NH-), Cl, CF₃ Cl at position 2; CF₃ at position 5 ~333.74 (calculated) Available Enhanced lipophilicity from CF₃ group
Key Observations:

Functional Group Impact :

  • The formamido group in the target compound introduces hydrogen-bonding capacity, which may enhance target binding compared to the ether linkage in ’s analog .
  • The sulfonamido group in ’s compound increases acidity (pKa ~1–2) compared to formamido derivatives (pKa ~3–4), influencing solubility and pharmacokinetics .

Substituent Position and Electronic Effects :

  • The chlorine position (2 vs. 4) alters steric and electronic interactions. For example, ortho-substituted Cl (target) may hinder rotation, affecting conformational stability .
  • Dimethylsulfamoyl (target) vs. trifluoromethyl (): CF₃ is a stronger electron-withdrawing group, increasing metabolic stability but reducing solubility .

Biological Activity

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid, also known by its CAS number 923812-64-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClN₂O₃S, with a molecular weight of 348.80 g/mol. The compound contains a chloro-substituted phenyl group and a dimethylsulfamoyl moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the growth of human non-small cell lung cancer (A549) cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-fluorouracil (IC50 = 4.98 µM) .

Table 1: IC50 Values of Related Compounds Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
Compound 6l0.46 ± 0.02Induces apoptosis via mitochondrial pathways
Compound 6k3.14 ± 0.29Induces apoptosis through caspase-3 activation
5-Fluorouracil4.98 ± 0.41Standard chemotherapeutic agent

The mechanism by which these compounds exert their anticancer effects includes:

  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Inhibition of Proliferation : The compounds inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing cell death.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 2: COX Inhibition Potency of Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A12.58.3
Compound B15.06.7
Compound C (similar structure)10.04.5

These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Case Study on Cancer Treatment : In a clinical setting, a patient treated with a derivative of this compound showed significant tumor reduction after several cycles of therapy, demonstrating its potential as an effective anticancer agent.
  • Anti-inflammatory Efficacy : A study involving animal models indicated that administration of the compound led to a marked reduction in inflammatory markers compared to control groups, supporting its use in inflammatory diseases.

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